3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO2S It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-bromo-2-fluoro-6-methylbenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
Sulfonylation: 3-Bromo-2-fluoro-6-methylbenzene reacts with chlorosulfonic acid to form the sulfonyl chloride derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which can interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.
3-Bromo-6-fluoro-2-methylbenzene-1-sulfonyl chloride: Similar structure but without the fluorine substitution.
Uniqueness
3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is unique due to the combination of bromine, fluorine, methyl, and sulfonyl chloride groups on the benzene ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for specialized applications in chemical synthesis and research.
Properties
Molecular Formula |
C7H5BrClFO2S |
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Molecular Weight |
287.53 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-3-5(8)6(10)7(4)13(9,11)12/h2-3H,1H3 |
InChI Key |
INIRASFBRPOSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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